molecular formula C23H34BrNO2 B12716431 Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester CAS No. 130444-11-0

Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester

Cat. No.: B12716431
CAS No.: 130444-11-0
M. Wt: 436.4 g/mol
InChI Key: ITOCWWFNHVQLBN-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a dihexylamino group and a butynyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 4-bromobenzoic acid. This intermediate is then reacted with 4-(dihexylamino)-2-butynyl alcohol under esterification conditions to form the final product. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the benzoic acid moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, affecting their fluidity and permeability. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert biological effects. The bromine atom in the benzoic acid moiety can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, p-bromo-: A simpler analog without the dihexylamino and butynyl ester groups.

    4-Bromobenzoic acid: Another analog lacking the dihexylamino and butynyl ester groups.

    p-Carboxybromobenzene: Similar structure but without the ester and dihexylamino groups.

Uniqueness

Benzoic acid, 4-bromo-, 4-(dihexylamino)-2-butynyl ester is unique due to the presence of both the dihexylamino and butynyl ester groups, which confer distinct chemical and biological properties

Properties

CAS No.

130444-11-0

Molecular Formula

C23H34BrNO2

Molecular Weight

436.4 g/mol

IUPAC Name

4-(dihexylamino)but-2-ynyl 4-bromobenzoate

InChI

InChI=1S/C23H34BrNO2/c1-3-5-7-9-17-25(18-10-8-6-4-2)19-11-12-20-27-23(26)21-13-15-22(24)16-14-21/h13-16H,3-10,17-20H2,1-2H3

InChI Key

ITOCWWFNHVQLBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CC#CCOC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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